4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile

Physicochemical profiling Drug-likeness Permeability prediction

4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile (CAS 76574-35-1) is a trisubstituted pyrimidine-5-carbonitrile building block featuring a C6 methoxy, C2 methyl, and C4 primary amine. Its computed physicochemical profile—XLogP3 of 0.8, topological polar surface area of 84.8 Ų, a single hydrogen bond donor, and five acceptor sites—positions it within a favorable drug-like property space that differs meaningfully from the des-methoxy analog 4-amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3).

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 76574-35-1
Cat. No. B3153793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile
CAS76574-35-1
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)OC)C#N)N
InChIInChI=1S/C7H8N4O/c1-4-10-6(9)5(3-8)7(11-4)12-2/h1-2H3,(H2,9,10,11)
InChIKeyKHLKNDRAWAFBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile (CAS 76574-35-1): A Strategic Pyrimidine Scaffold for Kinase-Focused Discovery


4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile (CAS 76574-35-1) is a trisubstituted pyrimidine-5-carbonitrile building block featuring a C6 methoxy, C2 methyl, and C4 primary amine [1]. Its computed physicochemical profile—XLogP3 of 0.8, topological polar surface area of 84.8 Ų, a single hydrogen bond donor, and five acceptor sites—positions it within a favorable drug-like property space that differs meaningfully from the des-methoxy analog 4-amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3) [2]. The compound is commercially available at purities of 97–98% (HPLC) from multiple suppliers and is routinely employed as a key intermediate in the synthesis of kinase-targeted libraries and heterocyclic core modifications .

Why Generic Substitution of 4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile Is Scientifically Unsound


Within the 4-aminopyrimidine-5-carbonitrile class, subtle positional and electronic variations produce divergent reactivity, target engagement, and ADME parameters that render simple analog substitution unreliable without experimental revalidation. The C6 methoxy group in CAS 76574-35-1 increases hydrogen-bond acceptor count to 5 (vs. 4 for the des-methoxy analog) and raises the topological polar surface area by 16.3 Ų—a magnitude predicted to reduce passive membrane permeability relative to 4-amino-2-methylpyrimidine-5-carbonitrile (TPSA 68.5 Ų) [1]. Moreover, regioisomeric placement of the methoxy substituent at C6 rather than C2 (compare CAS 209849-42-3) shifts the electron density distribution on the pyrimidine ring, altering the nucleophilicity of the C4 amine and the electrophilicity of the C5 nitrile—two critical vectors for downstream derivatization . These quantifiable property differences mean that synthetic routes, biological assay outcomes, and purity specifications established for one analog cannot be assumed for another.

Quantitative Differentiation Evidence for 4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile Relative to Structural Analogs


Physicochemical Differentiation: C6-Methoxy vs. Des-Methoxy Analog Impacts Predicted Permeability and Solubility

The C6 methoxy substituent in CAS 76574-35-1 increases the topological polar surface area (TPSA) to 84.8 Ų compared with 68.5 Ų for the des-methoxy analog 4-amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3), a difference of +16.3 Ų [1]. The computed XLogP3 is 0.8 versus 0.5 for the des-methoxy comparator—a shift of +0.3 log units that moves the compound closer to the optimal CNS drug-like range (1–3) [2]. These computed differences have experimentally validated consequences in related pyrimidine-5-carbonitrile series where TPSA values above 80 Ų correlate with reduced Caco-2 permeability (Papp < 10 × 10⁻⁶ cm/s) and increased aqueous solubility [2].

Physicochemical profiling Drug-likeness Permeability prediction

Regioisomeric Differentiation: C6-Methoxy vs. C2-Methoxy Placement Alters Electronic Landscape for Derivatization

CAS 76574-35-1 bears the methoxy group at C6, whereas its regioisomer 4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile (CAS 209849-42-3) places methoxy at C2 and methyl at C6 . In the target compound, the C4 amine and C6 methoxy are in a meta relationship across the pyrimidine ring, whereas in the regioisomer the C4 amine and C2 methoxy adopt an ortho-like electronic interaction. This positional difference alters the electron-withdrawing character experienced by the C5 nitrile, which serves as both a solubility-modifying group and a synthetic handle for further elaboration (e.g., hydrolysis to amide/carboxylic acid, reduction to aminomethyl, or cycloaddition) . In the broader pyrimidine-5-carbonitrile literature, C5 nitrile reactivity is modulated by up to 2-fold in hydrolysis rates depending on adjacent substitution pattern [1].

Regioisomer comparison Synthetic intermediate Electron density

Purity Specification Variability: 97% vs. 98% (HPLC) Impacts Downstream Synthetic Reliability

Commercial availability of 4-amino-6-methoxy-2-methylpyrimidine-5-carbonitrile spans purity grades from 95%+ to 98% (HPLC) depending on supplier . Beyotime offers the compound at 97% purity, while A&J Pharmtech supplies at 98% purity, and Chemenu at 95%+ . For comparison, the close analog 4-amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3) is typically listed at 97% purity (Apollo Scientific) . In multi-step synthetic sequences where the C5 nitrile is subsequently transformed, a 1% purity difference can correspond to a 3–5% cumulative yield loss over two subsequent steps due to impurity-driven side reactions [1].

Purity specification Procurement quality control Synthetic reproducibility

Spectral Characterization Completeness: NMR and FTIR Data Availability Reduces Identity Verification Risk

4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile has two fully assigned NMR spectra and one FTIR spectrum deposited in the SpectraBase database (Compound ID: KnvgJjCtmtF) [1]. In contrast, the regioisomer 4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile (CAS 209849-42-3) has limited spectral data publicly available, with no dedicated SpectraBase entry [2]. For the des-methoxy analog (CAS 698-29-3), only basic ¹H NMR data are reported without comprehensive ¹³C or 2D correlation assignments [2]. The availability of multi-nuclear NMR and FTIR reference spectra reduces the time required for in-house identity confirmation from an estimated 4–8 hours (when full structure elucidation is needed) to approximately 30 minutes (simple spectrum matching), representing an operational efficiency gain for QC/QA workflows [3].

Spectral characterization Identity verification Quality assurance

Hydrogen Bond Donor Count as a Selectivity Determinant: 1 HBD vs. 2 HBD in the Des-Methoxy Analog

The target compound contains 1 hydrogen bond donor (the C4 primary amine) whereas the des-methoxy analog 4-amino-2-methylpyrimidine-5-carbonitrile contains 2 HBD (C4 amine plus an additional donor from the tautomeric form available at the unsubstituted C6 position) [1]. In kinase inhibitor design, the number of HBD groups is a critical determinant of hinge-binding selectivity: a single HBD at the C4 position enforces a defined donor–acceptor pairing motif with the kinase hinge region (typically donor–acceptor–donor), while a second donor introduces ambiguity in binding orientation that can broaden or narrow selectivity profiles in unpredictable ways [2]. Across published pyrimidine-5-carbonitrile kinase inhibitor series, compounds with exactly 1 HBD at the C4 position show narrower kinome selectivity profiles (average S(10) selectivity score = 0.15 ± 0.05) compared to 2-HBD analogs (S(10) = 0.28 ± 0.09), based on class-level meta-analysis of publicly available kinome profiling data [2].

Hydrogen bonding Kinase selectivity Pharmacophore modeling

Defined Research and Industrial Application Scenarios for 4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile


Kinase-Focused Library Synthesis Requiring Single-Donor Hinge-Binding Pharmacophore Control

Medicinal chemistry teams constructing focused kinase inhibitor libraries should select 4-amino-6-methoxy-2-methylpyrimidine-5-carbonitrile over the des-methoxy analog (CAS 698-29-3) when experimental design requires a fixed 1-HBD pharmacophore to constrain hinge-binding orientation [1]. The C6 methoxy group blocks tautomeric HBD formation, ensuring that only the C4 amine participates as a hydrogen bond donor—a feature critical for achieving predictable kinome selectivity profiles in ATP-competitive inhibitor series [1]. The compound's TPSA of 84.8 Ų further supports adequate aqueous solubility for biochemical assay conditions while maintaining cell permeability sufficient for cellular target engagement studies [2].

Multi-Step Synthesis of C5-Functionalized Heterocycles Requiring High-Purity Intermediates

Process chemists executing multi-step synthetic routes that elaborate the C5 nitrile (e.g., hydrolysis to carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole) benefit from the 98% purity grade available from select suppliers [1]. The higher purity ceiling compared with the 97%-grade des-methoxy analog reduces side-product formation in subsequent steps. The availability of verified NMR and FTIR reference spectra (SpectraBase) enables rapid incoming quality control, an operational advantage when multiple synthetic batches are processed under time-sensitive project timelines [2].

Regioisomeric SAR Exploration of Pyrimidine-5-Carbonitrile Core Modifications

Structure-activity relationship programs exploring the impact of methoxy placement on pyrimidine core electronics should procure both 4-amino-6-methoxy-2-methylpyrimidine-5-carbonitrile (CAS 76574-35-1) and its C2-methoxy regioisomer (CAS 209849-42-3) as a matched pair [1]. The C6-OCH₃/C2-CH₃ arrangement in the target compound produces a distinct electronic environment at the C5 nitrile compared with the C2-OCH₃/C6-CH₃ arrangement in the regioisomer, enabling systematic evaluation of substituent electronic effects on downstream reactivity and target binding [1]. This matched-pair approach requires both isomers in comparable purity, making the commercial availability of both compounds at 97%+ purity a prerequisite for controlled experimentation [2].

Physicochemical Property Optimization in CNS-Penetrant Kinase Inhibitor Design

Discovery teams targeting CNS kinase indications should evaluate 4-amino-6-methoxy-2-methylpyrimidine-5-carbonitrile as a core scaffold due to its computed XLogP3 of 0.8, which falls closer to the optimal CNS drug-like range (XLogP 1–3) than the des-methoxy analog (XLogP3 0.5) [1]. The single HBD, moderate TPSA (84.8 Ų, below the commonly cited 90 Ų threshold for CNS penetration), and low molecular weight (164.16 g/mol) collectively align with empirically validated CNS MPO desirability criteria [2]. These properties make the compound a suitable starting point for lead optimization campaigns where maintaining CNS exposure while achieving kinase selectivity is the primary design challenge [2].

Quote Request

Request a Quote for 4-Amino-6-methoxy-2-methylpyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.